molecular formula C60H70N12O13S2 B2604369 Rhodamine-phalloidin CAS No. 915013-10-4

Rhodamine-phalloidin

Cat. No. B2604369
M. Wt: 1231.41
InChI Key: ABOIXMVAWMJIMU-RVKPXUDISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rhodamine-phalloidin is a fluorescent probe that selectively binds to F-actin (filamentous actin) within cells. It is commonly employed for visualizing and quantifying actin filaments in fixed tissue sections, cell cultures, and non-cellular preparations . The compound is a conjugate of tetramethylrhodamine (TRITC) , which imparts an orange fluorescence, and phalloidin , a cyclic peptide toxin isolated from the deadly Amanita phalloides mushroom .


Synthesis Analysis

The synthesis of Rhodamine-phalloidin involves conjugating phalloidin with TRITC. This process yields a high-affinity probe for F-actin, which remains stable at room temperature and is readily available for use .


Molecular Structure Analysis

Rhodamine-phalloidin consists of the TRITC fluorophore covalently linked to phalloidin. The TRITC portion provides the fluorescent signal, allowing researchers to visualize actin structures within cells .


Chemical Reactions Analysis

Rhodamine-phalloidin is compatible with other fluorescent dyes, such as Alexa Fluor™ conjugates, Qdot™ nanocrystals, and secondary antibodies. Its use in combination with these reagents enables multiplexed fluorescence staining in cell analysis .


Physical And Chemical Properties Analysis

  • Solubility : Available as a ready-to-use solution .

Scientific Research Applications

1. Visualization of Actin Filaments

Rhodamine-phalloidin is extensively used as a probe for visualizing actin filaments in various organisms. Its applications range from observing actin filament translocations in sea urchin eggs, as seen using confocal microscopy, to studying actin filament distributions in fungi like the bean rust fungus Uromyces phaseoli, where it labels structures like filaments, peripheral plaques, and intranuclear inclusions (Terasaki, 1996), (Hoch & Staples, 1983).

2. Analysis of Actin Dynamics

Rhodamine-phalloidin has been crucial in analyzing the dynamics of actin filaments, including their nucleation and branching, as influenced by the Arp2/3 complex. Studies demonstrate that rhodamine-phalloidin binds to both Arp2/3 complex and the VCA domain of its activator, significantly stimulating branch formation and inhibiting branch dissociation (Mahaffy & Pollard, 2008).

3. Study of Plant Cell Actin Networks

In plant biology, rhodamine-phalloidin has been used to label F-actin in a variety of red algae species and to observe actin microfilament bundles in cells responsible for gravity perception in plants like Zea mays and Hordeum vulgare. This has helped in understanding the role of actin microfilaments in plant cell function and structure (McDonald, Garbary, & Duckett, 1993), (White & Sack, 1990).

4. Kinetics and Binding Affinity Studies

Research has also focused on the kinetic and binding properties of rhodamine-phalloidin to actin filaments, providing insights into the interaction dynamics between these molecules. Studies have shown specific rate constants for rhodamine phalloidin binding to actin filaments, which are crucial for understanding the stabilization of these filaments (De La Cruz & Pollard, 1994).

5. Investigating Cellular Motility and Division

Rhodamine-phalloidin has been instrumental in observing cellular processes like motility and division in living cells. For example, it has been used to investigate the role of actin filaments in mitosis and cytokinesis in animal cells, revealing how preexisting actin filaments are recruited into the cleavage furrow during cell division (Cao & Wang, 1990).

Future Directions

As research in cell biology continues to evolve, Rhodamine-phalloidin remains a valuable tool for investigating actin dynamics, cell movement, and other related processes. Future directions may involve optimizing its compatibility with emerging imaging techniques and exploring novel applications .

properties

IUPAC Name

(3E)-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-[[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamothioylimino]cyclohexa-1,4-diene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H70N12O13S2/c1-28-50(75)65-42-23-39-35-11-9-10-12-41(35)68-56(39)87-26-44(57(81)72-25-34(74)22-45(72)54(79)63-28)67-55(80)49(30(3)73)69-51(76)29(2)62-53(78)43(66-52(42)77)24-60(4,84)27-61-59(86)64-31-13-16-36(40(19-31)58(82)83)48-37-17-14-32(70(5)6)20-46(37)85-47-21-33(71(7)8)15-18-38(47)48/h9-21,28-30,34,42-45,49,68,73-74,84H,22-27H2,1-8H3,(H,61,86)(H,62,78)(H,63,79)(H,65,75)(H,66,77)(H,67,80)(H,69,76)(H,82,83)/b64-31+/t28-,29-,30-,34-,42-,43-,44-,45-,49+,60+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNOAAMNRGBZOQ-RUTQKCGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=S)N=C6C=CC(=C7C8=C(C=C(C=C8)N(C)C)OC9=C7C=CC(=C9)N(C)C)C(=C6)C(=O)O)O)C)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)C[C@](C)(CNC(=S)/N=C/6\C=CC(=C7C8=C(C=C(C=C8)N(C)C)OC9=C7C=CC(=C9)N(C)C)C(=C6)C(=O)O)O)C)[C@H](C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H70N12O13S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1231.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhodamine-phalloidin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.